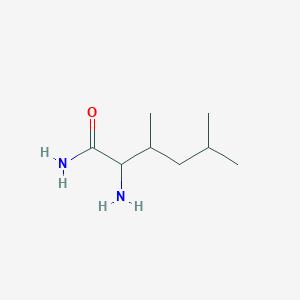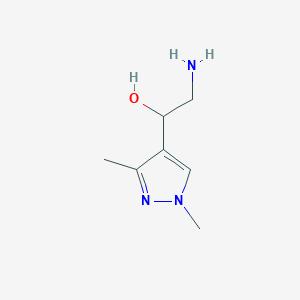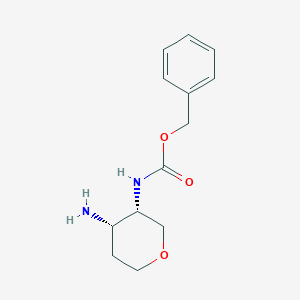
Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a tetrahydropyran ring substituted with an amino group and a benzyl carbamate moiety, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Carbamate Formation: The final step involves the reaction of the amino-tetrahydropyran intermediate with benzyl chloroformate to form the benzyl carbamate derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce any oxidized forms back to the original compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or reduced carbamate derivatives.
Substitution: Benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential antibacterial or antiviral activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Benzyl ((3S,4S)-4-hydroxytetrahydropyran-3-yl)carbamate
- (3S,4S)-1-benzylpyrrolidine-3,4-diyl bis(dodecylcarbamate)
Comparison:
- Structural Differences: While similar in having a tetrahydropyran or pyrrolidine ring, the presence of different substituents (e.g., hydroxyl vs. amino groups) can significantly alter their chemical properties and reactivity.
- Unique Features: Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
benzyl N-[(3S,4S)-4-aminooxan-3-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-17-9-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m0/s1 |
Clave InChI |
DDFCNUXELNLTKZ-NWDGAFQWSA-N |
SMILES isomérico |
C1COC[C@H]([C@H]1N)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1COCC(C1N)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



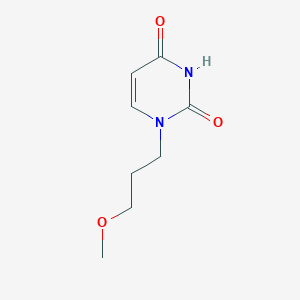
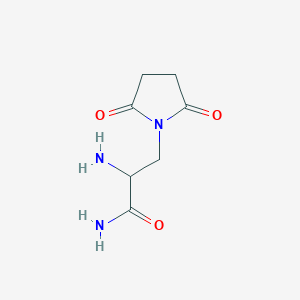
![N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13321145.png)
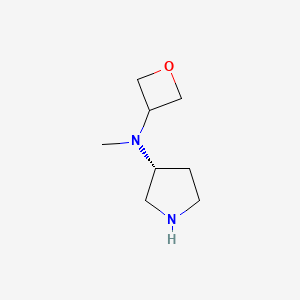
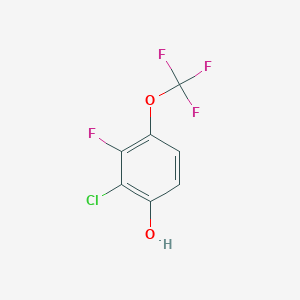
![1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13321170.png)
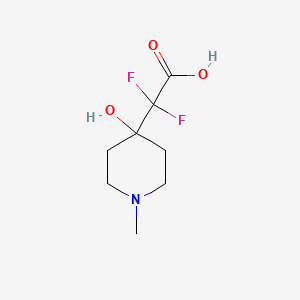
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13321180.png)

